molecular formula C21H22N2O3S B297964 (2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one

(2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one

Cat. No.: B297964
M. Wt: 382.5 g/mol
InChI Key: VGVSITJJCYHNJC-ZSNHWOOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one, also known as DMEMT, is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action.

Mechanism of Action

The mechanism of action of (2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one involves its ability to induce oxidative stress and activate the p53 pathway, leading to the induction of apoptosis. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and the modulation of various signaling pathways. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one in lab experiments is its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of (2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one. One area of research is the development of this compound derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential use of this compound in combination with other anti-cancer drugs to enhance its therapeutic potential. Additionally, the study of the mechanisms underlying the anti-inflammatory and antioxidant properties of this compound may lead to the development of novel therapeutic agents for various diseases.

Synthesis Methods

The synthesis of (2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one can be achieved through various methods, including the condensation reaction between 3,4-dimethylaniline and 3-ethoxy-4-hydroxybenzaldehyde in the presence of thiosemicarbazide. This reaction leads to the formation of the intermediate thiazolidinone, which can then be converted to this compound through further reactions.

Scientific Research Applications

(2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications in various scientific research studies. One of the main areas of research has been its anti-cancer properties. This compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells, through its ability to induce apoptosis and inhibit cell proliferation.

Properties

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

(5E)-2-(3,4-dimethylphenyl)imino-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H22N2O3S/c1-5-26-18-11-15(7-9-17(18)24)12-19-20(25)23(4)21(27-19)22-16-8-6-13(2)14(3)10-16/h6-12,24H,5H2,1-4H3/b19-12+,22-21?

InChI Key

VGVSITJJCYHNJC-ZSNHWOOMSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=NC3=CC(=C(C=C3)C)C)S2)C)O

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC(=C(C=C3)C)C)S2)C)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC(=C(C=C3)C)C)S2)C)O

Origin of Product

United States

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